molecular formula C10H20N2O3 B1588820 (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate CAS No. 70717-76-9

(R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate

Cat. No. B1588820
CAS RN: 70717-76-9
M. Wt: 216.28 g/mol
InChI Key: NZSZYROZOXUFSG-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of similar compounds like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide has been reported .

Scientific Research Applications

Synthesis Techniques and Applications

  • Synthesis of Biologically Active Compounds : The compound tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291). A rapid synthetic method for this compound was established, emphasizing its critical role in pharmaceutical development (Bingbing Zhao et al., 2017).

  • Chemoselective Transformations : Research on silyl carbamates, specifically N-tert-butyldimethylsilyloxycarbonyl groups, highlights their utility in chemoselective transformations of amino protecting groups. These transformations are crucial for synthesizing protected amines for further chemical modifications (M. Sakaitani, Y. Ohfune, 1990).

  • Carbamate Derivatives in Crystallography : The study of two carbamate derivatives elucidates the interplay of strong and weak hydrogen bonds, contributing to the understanding of crystal packing and molecular assembly. Such insights are vital for designing materials with specific properties (U. Das et al., 2016).

  • Photocatalysis in Organic Synthesis : The photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate introduces a novel pathway for assembling 3-aminochromones. This method underscores the expanding role of photocatalysis in constructing complex organic molecules (Zhi-Wei Wang et al., 2022).

  • Enantioselective Synthesis : Research into the stereoselective synthesis of six stereoisomers of 3, 4-diaminocyclohexane carboxamide highlights the compound's significance as a key intermediate in synthesizing factor Xa inhibitors. This study showcases the importance of controlling stereochemistry in medicinal chemistry (Xin Wang et al., 2017).

properties

IUPAC Name

tert-butyl N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-6(2)7(8(11)13)12-9(14)15-10(3,4)5/h6-7H,1-5H3,(H2,11,13)(H,12,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSZYROZOXUFSG-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446085
Record name Boc-D-Valine amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate

CAS RN

70717-76-9
Record name Boc-D-Valine amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
(R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate
Reactant of Route 3
(R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate
Reactant of Route 4
(R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate
Reactant of Route 5
Reactant of Route 5
(R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate
Reactant of Route 6
Reactant of Route 6
(R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.